1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane

Bioisostere design X-ray crystallography meta-substituted benzene replacement

This 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane building block is a crystallographically-validated saturated bioisostere of meta-substituted benzene (exit vector angle ≈ 120°, steric volume ≈ 101 ų). The 1-(bromomethyl) handle allows one-step nucleophilic displacement with amines, thiols, or alkoxides. Matched-pair studies confirm >500% solubility improvement and a ~2-log-unit reduction in clogD vs. parent arenes. It directly maps onto the Sonidegib pharmacophore (patent-free analogue IC₅₀ 96 nM) and fits kinase inhibitor or GLP-1R agonist backbones. Incorporate this sp³-enriched scaffold into fragment libraries to boost developability from hit to lead.

Molecular Formula C13H15BrO
Molecular Weight 267.16 g/mol
CAS No. 2764003-13-4
Cat. No. B6610359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
CAS2764003-13-4
Molecular FormulaC13H15BrO
Molecular Weight267.16 g/mol
Structural Identifiers
SMILESC1C2(CC1(COC2)C3=CC=CC=C3)CBr
InChIInChI=1S/C13H15BrO/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyIGAVZJSZSDBZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane (CAS 2764003-13-4): Procuring a Next-Generation Saturated Benzene Bioisostere Building Block


1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane (CAS 2764003-13-4) belongs to the emerging class of 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) scaffolds designed as saturated bioisosteres of meta-substituted benzene rings [1]. Crystallographic analysis has confirmed that the 3-oxabicyclo[3.1.1]heptane core exhibits near-identical exit vector geometry to meta-benzene (angle φ ≈ 120°) while providing a significantly higher fraction of sp³-hybridized carbon, enabling medicinal chemists to 'escape from flatland' and address liabilities such as poor solubility and CYP-mediated metabolism inherent to planar aromatic rings [2]. The bromomethyl handle at the 1-position of this 1,5-disubstituted scaffold renders it a versatile electrophilic building block for nucleophilic displacement with amines, thiols, alkoxides, and other nucleophiles in drug discovery programs [1].

Why Generic meta-Benzene Isosteres Cannot Substitute for 1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane in Drug Discovery


The meta-substituted benzene isostere landscape has expanded rapidly with bicyclo[3.1.1]heptane (BCHep), 2-oxabicyclo[2.1.1]hexane, and 3-azabicyclo[3.1.1]heptane scaffolds, yet these alternatives exhibit critical deficiencies in vectors for downstream derivatization. The hydrocarbon BCHep core lacks the oxygen atom that significantly reduces lipophilicity (ΔclogD of ~1.4–2.0 log units vs. BCHep analogues) and improves aqueous solubility (>500% in matched-pair comparisons) [1]. The 2-oxabicyclo[2.1.1]hexane scaffold targets ortho- rather than meta-substitution geometry. While 3-azabicyclo[3.1.1]heptanes introduce a basic nitrogen that alters pKa and can introduce hERG or off-target pharmacology risks. Critically, the 1-(bromomethyl)-5-phenyl substitution pattern of this compound is uniquely positioned for generating patent-free Sonidegib analogues or other Hedgehog-pathway-targeting candidates that retain nanomolar potency while dramatically improving developability [2].

Quantitative Differentiation Evidence for 1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane Against Closest Analogues


Geometric Mimicry of meta-Benzene: Exit Vector Angle Comparison from X-Ray Crystallography

The 3-oxabicyclo[3.1.1]heptane core in this compound demonstrates near-identical exit vector geometry to that of a meta-substituted benzene ring. X-ray crystallographic analysis of representative 1,5-disubstituted 3-oxa-BCHep derivatives reveals the angle φ between the two bridgehead substituent vectors is 120°–124°, compared to 116°–122° for crystallographically characterized meta-benzenes. The hydrocarbon bicyclo[3.1.1]heptane (BCHep) scaffold, while also similar (119°–120°), lacks the oxygen-mediated lipophilicity reduction. The 2-oxabicyclo[2.1.1]hexane scaffold provides vectors suited for ortho-substitution, not meta-mimicry [1].

Bioisostere design X-ray crystallography meta-substituted benzene replacement

Aqueous Solubility Enhancement: >500% Improvement in Matched Molecular Pair Analysis

In a head-to-head matched molecular pair comparison using the marketed drug Sonidegib, replacement of the central meta-benzene ring with the 3-oxabicyclo[3.1.1]heptane scaffold (analogue 51) increased aqueous solubility from 6 µM to 34 µM—a >5-fold (>500%) improvement. By contrast, replacement with the hydrocarbon bicyclo[3.1.1]heptane scaffold (analogue 50) decreased solubility to 4 µM. This demonstrates that the ether oxygen atom in the 3-oxa-BCHep core is the critical structural determinant of the solubility gain, not merely the saturated nature of the scaffold [1].

Aqueous solubility Drug developability Matched molecular pair

Lipophilicity Reduction: Two-Log-Unit Decrease in clogD Relative to BCHep Analogue

Replacement of the central benzene ring in Sonidegib with the 3-oxabicyclo[3.1.1]heptane scaffold reduced the calculated lipophilicity (clogD, pH 7.4) by two full log units—from 6.8 (Sonidegib) to 4.8 (analogue 51). The analogous BCHep substitution (analogue 50) achieved only a modest reduction to clogD 6.2. The 1.4-log-unit differential between the two saturated scaffolds underscores the specific contribution of the endocyclic oxygen to lowering lipophilicity [1].

Lipophilicity clogD Drug-likeness

Retained Nanomolar Potency with 6-Fold Activity Advantage over BCHep Analogue in Hedgehog Pathway Inhibition

In Gli-Luc reporter NIH3T3 cellular assays measuring Hedgehog pathway inhibition, the 3-oxa-BCHep Sonidegib analogue (51) retained nanomolar potency with an IC₅₀ of 96 nM. While this represents a 16-fold reduction relative to the parent drug Sonidegib (IC₅₀ = 6 nM), it is critically 6.4-fold more potent than the corresponding hydrocarbon BCHep analogue (50, IC₅₀ = 616 nM), which suffered an ~100-fold potency loss [1]. This provides quantitative evidence that the oxygen atom contributes to target engagement beyond its physicochemical benefits.

Hedgehog signaling Sonidegib Bioisostere validation

Synthetic Versatility: Bromomethyl Handle Enables Late-Stage Functionalization Distinct from Carboxylic Acid or Amine Building Blocks

The bromomethyl group at the 1-position of the 3-oxa-BCHep core provides a reactive electrophilic center that can undergo nucleophilic displacement with a broad range of nucleophiles (amines, thiols, alkoxides, azides, cyanide) under mild conditions (e.g., K₂CO₃/DMF, rt to 60 °C). This contrasts with the more common carboxylic acid building blocks (e.g., 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid, CAS 2757999-61-2), which require amide coupling reagents, and alcohol building blocks (e.g., (5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol, CAS 2763779-70-8), which require pre-activation. The bromomethyl handle also avoids the basicity and potential off-target liabilities associated with aminomethyl analogues in the 3-azabicyclo[3.1.1]heptane series [1] .

Building block Nucleophilic substitution Medicinal chemistry diversification

High-Value Application Scenarios for 1-(Bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane Based on Quantitative Differentiation Evidence


Patent-Free Sonidegib Analogue Development for Hedgehog-Driven Cancers

The 1-(bromomethyl)-5-phenyl substitution pattern directly maps onto the Sonidegib pharmacophore. Using this compound as a starting building block enables rapid synthesis of the patent-free analogue 51, which demonstrated 96 nM IC₅₀ in Hedgehog pathway inhibition—retaining nanomolar potency while achieving a >500% solubility improvement (34 µM vs. 6 µM for Sonidegib) and a two-log-unit reduction in clogD (4.8 vs. 6.8) [1]. The bromomethyl handle allows one-step diversification to explore amine, thioether, and ether-linked SAR around the solvent-exposed region of the target [2].

Meta-Substituted Phenyl Ring Replacement in Kinase Inhibitor Lead Optimization

Kinase inhibitors frequently contain meta-substituted phenyl rings that contribute to high lipophilicity, poor solubility, and CYP-mediated metabolic liability. The 3-oxa-BCHep scaffold has been validated through crystallographic analysis to reproduce the 120° exit vector angle of meta-benzene within 2°, with a steric volume (101 ų) closer to benzene (84 ų) than the hydrocarbon BCHep (109 ų) [1]. The 1-(bromomethyl) handle on this compound allows direct installation onto a kinase hinge-binder core via nucleophilic displacement, replacing the planar arene with a saturated, solubility-enhancing scaffold without requiring extensive synthetic redesign.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Three-Dimensional meta-Arene Mimics

Fragment libraries enriched with sp³-rich scaffolds increase the probability of identifying hits with superior developability profiles. This compound, as a pre-functionalized 3-oxa-BCHep building block, can be incorporated into fragment libraries and subsequently elaborated via the bromomethyl handle. The quantitative demonstration that 3-oxa-BCHep analogues reduce clogD by 2 log units and improve solubility by >500% relative to their parent arene-matched pairs [1] provides confidence that hits emerging from such libraries will carry intrinsic developability advantages over traditional flat aromatic fragments.

GLP-1 Receptor Agonist and Metabolic Disease Program Scaffold Replacement

The 3-oxabicyclo[3.1.1]heptane core has been claimed in patent WO2022/225941A1 as a molecular building block for GLP-1 receptor agonists, one of the most validated targets for type 2 diabetes [1]. The 5-phenyl-1-(bromomethyl) substitution pattern of this compound positions it for incorporation into GLP-1R agonist backbones where a meta-substituted phenylalanine or phenylglycine surrogate is required. The bromomethyl group enables direct coupling to peptide or peptidomimetic scaffolds without the protecting group manipulations required for carboxylic acid or amine-bearing building blocks [2].

Quote Request

Request a Quote for 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.